Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
Description
Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid (CAS: 1158337-57-5) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and an oxo-acetic acid moiety at position 2 via an amino linker . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxo-acetic acid moiety contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O3S/c6-5(7,8)3-10-11-4(15-3)9-1(12)2(13)14/h(H,13,14)(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQWBOUUHJSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
The preparation generally involves the following steps:
Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylamine intermediate
This intermediate is prepared by cyclization of 4-(trifluoromethyl)thiosemicarbazide with appropriate carboxylic acid derivatives under acidic dehydrating conditions (e.g., PPA and sulfuric acid mixture). The reaction temperature is typically maintained between 100–105 °C for several hours to ensure cyclodehydration and ring formation.Coupling with oxoacetic acid or its derivatives
The amino group on the thiadiazole ring is then reacted with oxoacetic acid or activated oxoacetate esters (e.g., ethyl oxoacetate) to form the amide linkage. This step may involve:- Activation of oxoacetic acid as an ester or acid chloride.
- Reaction under reflux in organic solvents such as ethanol or acetonitrile.
- Use of coupling agents or catalysts to facilitate amide bond formation.
Hydrolysis or purification to yield the free acid
If ester intermediates are used, hydrolysis under acidic or basic conditions yields the free oxoacetic acid derivative.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclodehydration | 4-(trifluoromethyl)thiosemicarbazide + acid mixture (H2SO4 + PPA) | 100–105 °C | 3 hours | ~90 | Exothermic, careful temp control |
| Amide coupling | Ethyl oxoacetate + thiadiazolyl amine + catalyst/base | Reflux in EtOH or MeCN | 4–6 hours | 80–85 | Purification by chromatography |
| Hydrolysis (if ester intermediate) | Acidic or basic hydrolysis | 50–70 °C | 2–4 hours | Quantitative | Yields free acid form |
Alternative Synthetic Routes and Catalytic Methods
Use of Curtius rearrangement for introducing amino groups on thiadiazole rings has been reported, involving acyl azides and subsequent rearrangement to isocyanates, which can be trapped with nucleophiles to form amides.
Base-catalyzed nucleophilic substitution of sulfonyl chlorides with amines to form sulfonamide derivatives related to thiadiazoles, which can be further modified to aminoacetic acid derivatives.
Copper-catalyzed oxidative cyclizations and multi-component reactions have been developed for related heterocycles but are less commonly applied directly to trifluoromethyl-substituted thiadiazoles.
Research Findings and Optimization Notes
Temperature control is critical during cyclodehydration to avoid decomposition and maximize yield.
Use of mixed acid systems (H2SO4 + PPA) enhances cyclization efficiency and purity of the thiadiazole intermediate.
Purification typically involves extraction with organic solvents (e.g., toluene) and azeotropic drying to isolate the free base or ester intermediates.
The trifluoromethyl group remains stable under the reaction conditions, preserving the desired electronic and steric properties.
Amide coupling efficiency can be improved by employing activating agents or coupling reagents such as carbodiimides or by using microwave-assisted synthesis for faster reaction times.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thiadiazole ring formation | Cyclodehydration of thiosemicarbazide + acid mixture | H2SO4 + PPA, 100–105 °C, 3 h | High yield, well-established | Requires strong acids, exothermic |
| Amino group functionalization | Amide coupling with oxoacetate esters | Reflux in EtOH or MeCN, coupling agents | Efficient amide bond formation | Requires purification steps |
| Hydrolysis to free acid | Acid or base hydrolysis | Mild heating, aqueous conditions | Quantitative conversion | Potential side reactions if harsh |
Chemical Reactions Analysis
Types of Reactions
Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, including those containing the trifluoromethyl group, exhibit significant cytotoxic properties against various cancer cell lines. For instance, compounds related to thiadiazole structures have been shown to inhibit the proliferation of breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values ranging from 0.28 to 0.52 µg/mL . The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them promising candidates for further development as anticancer agents.
1.2 Structure-Activity Relationship Studies
Studies on the structure-activity relationships (SAR) of thiadiazole derivatives reveal that modifications at the C-5 position significantly influence their anticancer efficacy. For example, certain substitutions have led to IC50 values as low as 0.079 µM against specific cancer cell lines . This highlights the importance of chemical modifications in optimizing therapeutic potential.
1.3 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Trifluoromethylated heterocycles have been shown to modulate inflammatory pathways by acting on chemokine receptors, which are critical in immune responses . This suggests potential applications in treating conditions characterized by excessive inflammation.
Agricultural Applications
2.1 Herbicidal Activity
Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid and its derivatives have been explored for their herbicidal properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate plant tissues and inhibit growth . Field studies indicate that these compounds can effectively control weed populations without harming crop yields.
2.2 Plant Growth Regulation
Research indicates that certain thiadiazole derivatives can act as plant growth regulators. By modulating hormonal pathways within plants, these compounds can enhance growth rates and improve resistance to environmental stressors . This application is particularly relevant in sustainable agriculture practices aimed at increasing crop resilience.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of thiadiazole rings followed by functionalization with amino acids or similar structures. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiadiazole ring can participate in various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
- Trifluoromethyl vs. Methyl: Replacing the trifluoromethyl group with a methyl group (as in (5-methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid, CAS: 83244-81-9) reduces electronegativity and molecular weight (187.18 g/mol vs.
- Trifluoromethyl vs. Ethoxymethyl: The ethoxymethyl-substituted derivative ({[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid) introduces an ether group, increasing hydrophilicity but decreasing metabolic resistance compared to the trifluoromethyl variant .
Modifications to the Acidic Moiety
- Acetic Acid vs. Propanoic Acid: Compound 3-[5-({[30-(trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid (LK01381) replaces the acetic acid with a propanoic acid chain, extending the carbon backbone. This modification may enhance binding to hydrophobic pockets in enzymes or receptors .
- Thioacetic Acid vs. Oxoacetic Acid : {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid (CAS: 62616-87-9) substitutes the oxo group with a thioether, altering redox properties and increasing sulfur-mediated interactions .
Pharmacological Profiles
- Analgesic/Antipyretic Activity : Thiadiazole derivatives with urea or acetamide bridges (e.g., TDB3: 2-(3-(5-(2,3-difluorophenyl)-1,3,4-thiadiazol-2-yl)ureido)acetic acid) exhibit high analgesic potency but may carry toxicity risks, such as eye irritation .
- Receptor Binding: The trifluoromethyl group in Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid enhances ligand affinity for G protein-coupled receptors (GPCRs) compared to non-fluorinated analogues due to its electron-withdrawing effects .
Toxicity Trends
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Oxo{[5-(CF₃)-thiadiazol]amino}acetic acid | C₅H₄F₃N₃O₃S | 216.15 | 1158337-57-5 |
| (5-Methyl-thiadiazol)aminoacetic acid | C₅H₅N₃O₃S | 187.18 | 83244-81-9 |
| {[5-(Ethoxymethyl)-thiadiazol]amino}(oxo)acetic acid | C₇H₈N₃O₄S | 230.22 | Discontinued |
Biological Activity
Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid represents a novel compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a trifluoromethyl group and a thiadiazole ring , which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include cyclization and substitution processes to incorporate the thiadiazole moiety and the trifluoromethyl group into the final product.
Synthetic Route Overview
- Formation of Thiadiazole Ring : Cyclization reactions using appropriate precursors.
- Introduction of Trifluoromethyl Group : Achieved through nucleophilic substitution reactions.
- Final Modifications : Additional functional groups may be introduced to enhance solubility and bioactivity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that the compound has a promising potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 μM
- HeLa: 20 μM
- A549: 25 μM
These results suggest that this compound could be developed as a therapeutic agent for cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : It can bind to specific receptors on cell membranes, altering signal transduction pathways that lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:
- A study indicated that modifications in the thiadiazole structure significantly influence antimicrobial potency, suggesting structure-activity relationships that could guide future drug design .
- Another investigation focused on the anticancer properties of thiadiazole derivatives, reporting enhanced activity when combined with other therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via cyclization of 2-amino-1,3,4-thiadiazole derivatives with chloroacetic acid under basic conditions (e.g., NaOH). Reflux in ethanol or acetic acid ensures complete conversion. Purification involves recrystallization from polar solvents (e.g., DMF/acetic acid) and chromatographic techniques (e.g., HPLC). Purity is validated via melting point analysis, NMR, and mass spectrometry .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH and carbonyl groups).
- Infrared (IR) Spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (if crystalline) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodology :
- Enzyme Inhibition : Screen against α,β-tubulin or kinases using fluorescence-based assays (e.g., microtubule polymerization inhibition).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Substituent Variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate lipophilicity and target binding.
- Scaffold Hybridization : Fuse with pyrazole or indole moieties to enhance π-π stacking with enzyme active sites.
- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability via HPLC and liver microsome assays .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., tubulin vs. off-target kinases).
- Meta-Analysis : Compare data across multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0).
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns.
- QSAR Modeling : Generate predictive models using descriptors like HOMO/LUMO energies and polar surface area .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodology :
- Prodrug Design : Synthesize ester or amide derivatives to enhance permeability.
- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes for sustained release.
- Co-solvent Systems : Use PEG 400 or cyclodextrins to improve aqueous solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
